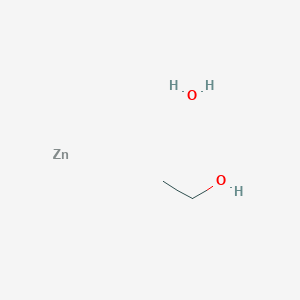
Ethanol--zinc--water (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol–zinc–water (1/1/1) is a compound that combines ethanol, zinc, and water in equal proportions. This combination is often used in various chemical processes and research applications due to the unique properties and interactions of its components. Ethanol is a common organic solvent, zinc is a versatile metal with catalytic properties, and water is a universal solvent that facilitates various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethanol–zinc–water (1/1/1) typically involves mixing ethanol, zinc, and water in equal parts. The reaction conditions can vary depending on the desired application. For instance, the mixture can be prepared at room temperature or under controlled heating conditions to enhance the interaction between the components.
Industrial Production Methods
In industrial settings, the preparation of ethanol–zinc–water (1/1/1) may involve more sophisticated techniques to ensure consistency and purity. This can include the use of high-purity reagents, controlled environments to prevent contamination, and advanced mixing equipment to achieve a homogeneous mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol–zinc–water (1/1/1) undergoes various chemical reactions, including:
Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid in the presence of zinc and water.
Reduction: Zinc can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Ethanol can participate in substitution reactions, where its hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving ethanol–zinc–water (1/1/1) include acids, bases, and other catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from reactions involving ethanol–zinc–water (1/1/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of ethanol can produce acetaldehyde and acetic acid, while reduction reactions can yield various reduced compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol–zinc–water (1/1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a medium for certain biological reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials, including catalysts and coatings.
Wirkmechanismus
The mechanism of action of ethanol–zinc–water (1/1/1) involves the interactions between its components. Ethanol acts as a solvent, facilitating the dissolution and interaction of zinc and water. Zinc can participate in catalytic processes, enhancing the reaction rates and selectivity. Water serves as a medium for the reactions, providing the necessary environment for the chemical processes to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethanol–zinc–water (1/1/1) include:
Ethanol–copper–water (1/1/1): Similar in composition but with copper instead of zinc, leading to different catalytic properties.
Ethanol–iron–water (1/1/1): Contains iron, which can participate in redox reactions and has different catalytic effects compared to zinc.
Ethanol–nickel–water (1/1/1): Nickel provides unique catalytic properties, making this compound useful in different industrial applications.
Uniqueness
Ethanol–zinc–water (1/1/1) is unique due to the specific catalytic properties of zinc, which can facilitate a variety of chemical reactions. The combination of ethanol and water as solvents enhances the solubility and interaction of the components, making this compound versatile for various research and industrial applications.
Eigenschaften
CAS-Nummer |
562071-35-6 |
|---|---|
Molekularformel |
C2H8O2Zn |
Molekulargewicht |
129.5 g/mol |
IUPAC-Name |
ethanol;zinc;hydrate |
InChI |
InChI=1S/C2H6O.H2O.Zn/c1-2-3;;/h3H,2H2,1H3;1H2; |
InChI-Schlüssel |
WJQMFIIGGVVXDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
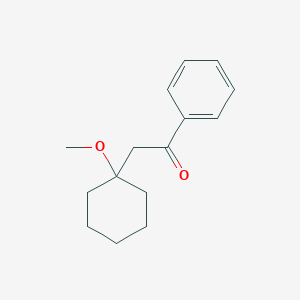
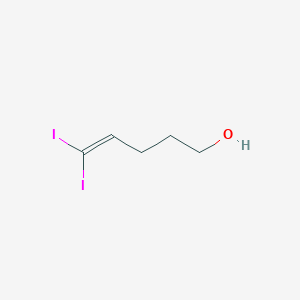
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
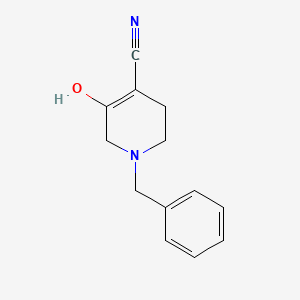
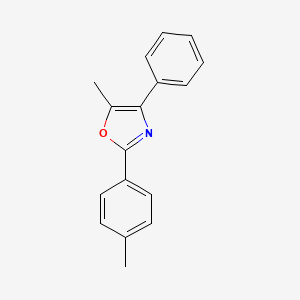
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
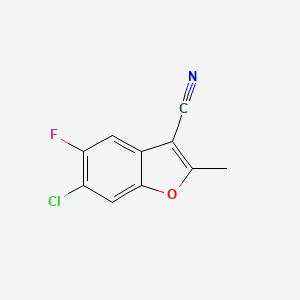
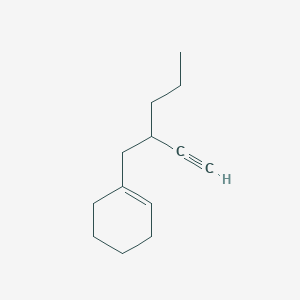
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

